Arsenic pentoxide

Dermatology Toxicology Pharmacology

Researchers needing arsenic in the +5 oxidation state often face supply inconsistencies and inappropriate As₂O₃ substitutions that compromise reaction outcomes. Arsenic pentoxide (As₂O₅, CAS 1303-28-2) directly solves this: • 99.9% purity (metals basis) for reliable fluoride glass formulations with superior IR transmission and apochromatic properties. • 65.8 g/100 mL aqueous solubility at 20°C enables rapid arsenate standard and precursor preparation without time-consuming dissolution steps. • Controlled decomposition at 315°C releasing O₂ in situ, critical for glass fining and ceramic oxidation processes where As₂O₃ cannot substitute. Ships under UN1559 hazardous material protocol.

Molecular Formula As2O5
Molecular Weight 229.84 g/mol
CAS No. 1303-28-2
Cat. No. B151744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsenic pentoxide
CAS1303-28-2
SynonymsArsenic (V) oxide;  Arsenic anhydride;  Arsenic oxide (As4O10);  Arsenic pentoxide;  Arsenic(V) pentoxide;  Diarsenic pentoxide;  Diarsonic pentoxide
Molecular FormulaAs2O5
Molecular Weight229.84 g/mol
Structural Identifiers
SMILESO=[As](=O)O[As](=O)=O
InChIInChI=1S/As2O5/c3-1(4)7-2(5)6
InChIKeyCOHDHYZHOPQOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 65.8 g/100 g at 20 °C
Freely soluble in water or alcohol
Very soluble in ethanol
Solubility in water, g/100ml at 20 °C: 65.8 (good)

Arsenic Pentoxide: High-Valency Arsenic Source


Arsenic pentoxide (As₂O₅) is an inorganic compound representing the +5 oxidation state of arsenic, distinct from the more common +3 state found in arsenic trioxide [1]. It is a white, hygroscopic, deliquescent solid that readily dissolves in water to form arsenic acid (H₃AsO₄) [2]. As a strong oxidizing agent, it decomposes upon heating to 315°C, releasing oxygen and reverting to the more stable As₂O₃ [3].

Oxidation State Pentavalent arsenic (As⁵⁺) source
Reactivity Strong oxidizing agent in synthesis
Solution Prep High aqueous solubility for stock solutions
Thermal Processing Decomposes to As₂O₃ + O₂ at 315°C

Why Generic Substitution Fails for Arsenic Pentoxide


The selection of arsenic pentoxide over other inorganic arsenic compounds cannot be made generically, as the +5 oxidation state confers fundamentally different chemical reactivity and physical properties compared to the +3 state of arsenic trioxide or the ionic forms found in arsenates [1]. As a strong oxidizing agent, arsenic pentoxide can participate in and catalyze reactions where As₂O₃ is ineffective [2]. Furthermore, its extremely high water solubility and thermal decomposition pathway dictate specific handling and application windows, making blind substitution a significant source of experimental or process failure [3].

Oxidation state mismatch
Switching to As₂O₃ (trivalent) may shift redox behavior; pentavalent As₂O₅ acts as an oxidizer where As₂O₃ is inert.
Solubility mismatch
Generic substitution may drastically reduce aqueous concentration; As₂O₃ requires prolonged dissolution or strong acids to reach comparable levels.
Thermal behavior mismatch
As₂O₃ melts and sublimes without oxygen release; replacing As₂O₅ eliminates in-situ O₂ generation critical for glass fining or ceramic oxidation.

Quantitative Evidence Against Key Comparators


Antiproliferative Potency in Human Keratinocytes

A head-to-head in vitro study comparing the antiproliferative effects of arsenic trioxide (As₂O₃) and arsenic pentoxide (As₂O₅) on HaCaT human keratinocytes demonstrated a significant difference in potency. The IC₅₀ for As₂O₅ was 16 µM, whereas As₂O₃ exhibited a much lower IC₅₀ of 2.4 µM, indicating that As₂O₅ is approximately 6.7-fold less potent in this specific cellular context [1]. This difference is even more pronounced in normal human fibroblasts (Hs-68 cells), where As₂O₅ showed an IC₅₀ of 223 µM compared to 43.4 µM for As₂O₃, representing a 5.1-fold difference [1].

Antiproliferative potency
Head-to-head
As₂O₅
IC₅₀ 16 µM
HaCaT keratinocytes
As₂O₃
IC₅₀ 2.4 µM
6.7-fold less potent
Supports selection for lower acute cytotoxicity profiling in keratinocyte models
MTT assay, 24 h exposure; Hs-68 fibroblasts also show 5.1-fold difference
Dermatology Toxicology Pharmacology Cell Biology

Enhanced Water Solubility

Arsenic pentoxide exhibits exceptionally high water solubility compared to its primary analog, arsenic trioxide. As₂O₅ has a reported solubility of 65.8 g/100 mL at 20°C, whereas As₂O₃ is only slightly soluble, with literature values often cited between 1.2 and 3.7 g/100 mL at 20°C, and dissolving very slowly [1][2]. This represents a solubility difference of at least 18-fold, making As₂O₅ the preferred choice for applications requiring high-concentration aqueous arsenate solutions without the need for strong acids or prolonged dissolution times.

Water solubility
Reported
≥18-fold higher solubility
Enables high-concentration aqueous arsenate preparation without strong acids
65.8 g/100 mL at 20°C; As₂O₃ is only slightly soluble
Formulation Science Synthetic Chemistry Environmental Science Analytical Chemistry

Distinct Thermal Decomposition Pathway

Unlike arsenic trioxide, which has a defined melting point (312°C) and can be sublimed, arsenic pentoxide is thermally unstable and decomposes upon heating. Specifically, As₂O₅ begins to decompose at 315°C, losing oxygen and converting to the more stable As₂O₃ [1]. This behavior is fundamentally different from As₂O₃, which simply melts and volatilizes without changing its chemical identity. This thermal instability is a critical parameter for processes involving high-temperature steps, such as glass melting or ceramic firing, where the release of oxygen gas can be leveraged for oxidation or fining.

Thermal behavior
Reported
As₂O₅
Decomposes at 315°C
→ As₂O₃ + O₂
As₂O₃
Melts at 312°C
Sublimes at 465°C
Defines high‑temperature process window with in‑situ oxygen release
Qualitative difference: decomposition vs. phase change
Thermal Analysis Materials Science Glass Manufacturing Safety Engineering

Precursor for Infrared Optical Glasses

Arsenic pentoxide is a key component in a class of optical glasses specifically formulated for high-performance infrared (IR) applications. Patents describe compositions containing 8-60 wt% As₂O₅ combined with polyvalent metal fluorides [1]. These glasses are characterized as ideally suitable for constructing objectives (apochromats) and for use in infrared optical systems, possessing high light transmissivity over a wide spectral range [1]. The +5 oxidation state of arsenic in the glass network is essential for achieving the desired optical properties, including extreme partial dispersion values, which cannot be attained using glasses based on arsenic trioxide (As₂O₃) or other common glass formers.

IR optical glass
Class-level
8–60 wt% As₂O₅ in fluoride‑based glasses enables high IR transmission and apochromatic correction
Required for specialty IR‑transmitting optical components
Patent‑based class inference; verify with specific glass composition
Optical Engineering Materials Chemistry Photonics Infrared Spectroscopy

Application Scenarios for Arsenic Pentoxide


Low-Cytotoxicity Toxicology and Dermatological Research

Based on the 6.7-fold lower antiproliferative potency observed in human keratinocytes [1], researchers studying the biological effects of arsenic species where acute cytotoxicity is a confounding factor should select As₂O₅ over As₂O₃. This allows for the investigation of molecular mechanisms and chronic exposure effects at higher, more relevant concentrations without inducing rapid cell death.

High-Concentration Arsenate Stock Solutions

Given its 65.8 g/100 mL solubility at 20°C [1], As₂O₅ is the clear reagent of choice for chemists requiring concentrated aqueous solutions of arsenic acid or arsenate ions for use as analytical standards, synthetic precursors, or doping agents. This high solubility eliminates the need for time-consuming dissolution of As₂O₃ or the handling of concentrated arsenic acid solutions.

Infrared-Transmitting Optical Components

Patented glass compositions demonstrate that As₂O₅ is an essential component for formulating specialty fluoride glasses with superior infrared transmission and apochromatic properties [1]. Procurement for this purpose is driven by strict formulation requirements, and substitution with As₂O₃ or other oxides would result in optical components that fail to meet specified performance metrics for IR spectroscopy, thermal imaging, or advanced lens systems.

In-Situ Oxygen Generation in High-Temperature Processes

The unique decomposition of As₂O₅ to As₂O₃ and O₂ at 315°C [1] provides a controlled source of oxidizing potential within a melt or during thermal treatment. This property is exploited in certain glass fining and ceramic processing applications where the removal of bubbles or the oxidation of impurities at a specific temperature window is critical. Substituting with As₂O₃ would not provide this same in-situ oxygen release.

Application
Selection Property
Validation Focus
Keratinocyte cytotoxicity profiling
Lower acute cytotoxicity vs. As₂O₃
Endpoint response in human keratinocyte models
High‑concentration arsenate stock solutions
Extremely high aqueous solubility
Solution homogeneity and arsenate ion concentration
IR‑transmitting optical glass manufacturing
Pentavalent arsenic in fluoride glass matrix
IR transmission, apochromatic correction, partial dispersion
In‑situ oxygen generation in glass/ceramic processing
Thermal decomposition to As₂O₃ + O₂ at 315°C
Oxygen release profile and bubble removal efficiency

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